molecular formula C12H11NO3 B11641519 (3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

Cat. No.: B11641519
M. Wt: 217.22 g/mol
InChI Key: XUEXKEKOXPEVND-POHAHGRESA-N
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Description

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione: is an organic compound that belongs to the class of pyrrolidine-2,4-diones. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which is a five-membered lactam ring. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with pyrrolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylene bridge between the aromatic ring and the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl groups in the pyrrolidine ring can yield the corresponding alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, it can be used as a probe to study enzyme interactions and binding affinities due to its unique structure.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The methoxy group and the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may also act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

    Pyridine: A six-membered aromatic heterocycle with nitrogen.

    Pyrrole: A five-membered aromatic heterocycle with nitrogen.

    Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.

Uniqueness: What sets (3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione apart is its unique combination of a methoxyphenyl group and a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the pyrrolidine ring provides a rigid framework that can interact specifically with biological targets.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C12H11NO3/c1-16-9-4-2-8(3-5-9)6-10-11(14)7-13-12(10)15/h2-6H,7H2,1H3,(H,13,15)/b10-6-

InChI Key

XUEXKEKOXPEVND-POHAHGRESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)CNC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)CNC2=O

Origin of Product

United States

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